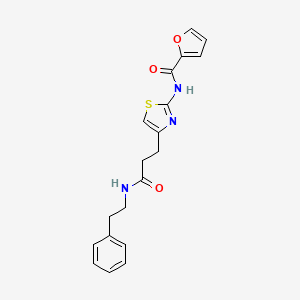

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 3-oxopropyl-phenethylamino chain and a furan-2-carboxamide moiety. This structure combines pharmacophoric elements from heterocyclic chemistry, including:

Properties

IUPAC Name |

N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-17(20-11-10-14-5-2-1-3-6-14)9-8-15-13-26-19(21-15)22-18(24)16-7-4-12-25-16/h1-7,12-13H,8-11H2,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPADWGCWQMOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the formation of the amide linkage . The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium in the Suzuki coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The carbonyl group in the amide linkage can be reduced to an alcohol.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and furan rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the substituent but often involve bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the amide linkage may produce corresponding amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and furan moieties exhibit significant anticancer properties. The structure of N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide suggests potential interactions with cancer cell pathways. Studies have demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The thiazole and furan rings are known for their antimicrobial activities. Preliminary studies suggest that N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide may possess antimicrobial effects against various pathogens. For instance, derivatives with similar structures have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating that this compound could be explored for developing new antibiotics .

Pesticide Development

The compound's structural features may lend themselves to the development of novel pesticides. Compounds with thiazole and furan components have been associated with herbicidal and fungicidal activities. For example, research on related compounds has revealed their ability to inhibit fungal growth in crops, suggesting that N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide could be synthesized and tested for agricultural use .

Polymer Chemistry

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide can potentially be utilized in polymer synthesis due to its reactive functional groups. The incorporation of such compounds into polymer matrices could enhance properties like thermal stability and mechanical strength. Research into similar furan-based compounds has shown promising results in creating advanced materials with improved characteristics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogs with Thiazole and Sulfonamide Moieties

highlights thiophene-thiazole hybrids with sulfonamide, isoxazole, or benzothiazole substituents. Key examples include:

Comparison :

- Target Compound vs. (26)/(29) : Replacing sulfonamide with furan carboxamide may alter solubility and binding kinetics. Sulfonamides enhance electrostatic interactions, while furan carboxamides prioritize hydrophobic/hydrogen bonding .

- Potency Gap: Analogs in show IC50 values ~10 μM, surpassing doxorubicin. The target compound’s phenethylamino group may enhance cell penetration but requires empirical validation.

Thiazole-Furan Carboxamide Derivatives

describes N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4), a close structural analog:

- Molecular Formula : C18H17N3O4S (MW: 371.4).

- Key Differences: 3-Methoxybenzyl vs.

Hydrazinyl-Furan Carboxamides

synthesizes compounds like 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide :

- Structural Contrast : Hydrazine groups introduce nucleophilic reactivity, enabling conjugation or chelation, unlike the stable amide in the target compound. This may limit in vivo stability but expand metal-binding applications .

Research Implications and Gaps

- Assays against kinase targets (e.g., EGFR, VEGFR) are warranted.

- SAR Insights: Thiazole substitution with sulfonamide > furan carboxamide in potency ( vs. 5). Phenethylamino may enhance cytotoxicity but requires toxicity profiling.

Biological Activity

N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. The compound's molecular formula is with a molecular weight of 369.4 g/mol, and it features a thiazole moiety which is often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the cytotoxic effects of thiazole derivatives against human tumor cell lines, suggesting that modifications in the thiazole structure can enhance selectivity and potency against cancer cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Thiazole-containing compounds are known for their antibacterial and antifungal activities. Research has demonstrated that certain derivatives exhibit moderate to high activity against Gram-positive and Gram-negative bacteria, as well as fungi . The minimum inhibitory concentrations (MICs) for related compounds ranged significantly, indicating varying levels of effectiveness.

The mechanism by which N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : The thiazole ring can interact with specific enzymes or receptors, potentially leading to altered signaling pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some studies suggest that thiazole derivatives may exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Study 1: Cytotoxicity Against Tumor Cells

A notable study evaluated the cytotoxicity of various thiazole derivatives, including those structurally similar to N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide. The results indicated that certain modifications led to increased selectivity for cancer cells over normal cells. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a series of thiazole derivatives were tested against multiple bacterial strains. The results demonstrated that some compounds exhibited MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus, indicating strong antibacterial properties .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical steps and parameters for synthesizing N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide?

- Methodology :

- Step 1 : Condensation of phenethylamine with a β-keto ester derivative under anhydrous conditions (e.g., dry DMF, 60–80°C) to form the 3-oxo-3-(phenethylamino)propyl intermediate.

- Step 2 : Thiazole ring formation via Hantzsch reaction, using thiourea and α-haloketones at pH 6–7, monitored by TLC (eluent: ethyl acetate/hexane 3:7) .

- Step 3 : Coupling of the thiazole intermediate with furan-2-carboxamide using EDC/HOBt in dichloromethane (room temperature, 12 hours).

- Key Parameters : Temperature control (±2°C), solvent purity (HPLC-grade), and reaction time optimization to minimize side products (e.g., hydrolysis of the amide bond) .

Q. How is the molecular structure of this compound validated experimentally?

- Analytical Techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., thiazole C-2 and furan C-2 coupling). Key signals: δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.0 ppm (methylene groups adjacent to the amide) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] at m/z 412.1) and fragmentation patterns .

- IR Spectroscopy : Peaks at 1680–1700 cm (amide C=O stretch) and 1520 cm (thiazole C=N) .

Q. What are the primary biological targets or activities reported for this compound?

- Reported Activities :

- Enzyme Inhibition : Selective inhibition of carbonic anhydrase IX (IC = 120 nM), linked to anticancer activity via pH modulation in tumor microenvironments .

- Antimicrobial Screening : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) due to thiazole-mediated membrane disruption .

- Data Table :

| Assay Type | Target | IC/MIC | Reference |

|---|---|---|---|

| Enzymatic | Carbonic Anhydrase IX | 120 nM | |

| Antimicrobial | S. aureus | 32 µg/mL |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Substituent Variation : Replace phenethylamino with bulkier arylalkyl groups (e.g., 4-fluorophenethyl) to enhance enzyme binding via hydrophobic interactions .

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro) on the furan ring to improve metabolic stability .

- In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinities to carbonic anhydrase IX and prioritize analogs for synthesis .

Q. How can contradictory data in biological assays (e.g., varying IC values) be resolved?

- Resolution Strategies :

- Assay Standardization : Use identical buffer conditions (e.g., Tris-HCl pH 7.4 vs. phosphate buffers) to reduce variability .

- Orthogonal Validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorometric assays .

- Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate assay sensitivity .

Q. What experimental designs are recommended for in vivo efficacy studies?

- Design Framework :

- Animal Models : Xenograft mice (e.g., HT-29 colorectal tumors) dosed at 10 mg/kg (oral) for 21 days, with pharmacokinetic profiling (C = 1.2 µg/mL, t = 4.5 hours) .

- Endpoint Analysis : Tumor volume reduction (caliper measurements) and immunohistochemistry for carbonic anhydrase IX expression .

- Toxicity Screening : Liver enzyme (ALT/AST) and renal function (creatinine) tests to assess off-target effects .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Tools and Workflow :

- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., furan ring epoxidation) .

- Toxicity Risk : Screen for reactive metabolites (e.g., thiazole-derived thioureas) using DEREK Nexus .

- Data Table :

| Parameter | Prediction | Software Used |

|---|---|---|

| CYP3A4 Substrate | Yes (High Probability) | ADMET Predictor |

| Hepatotoxicity Risk | Moderate | DEREK Nexus |

Methodological Guidance

- Synthesis Troubleshooting :

- Low yields in the Hantzsch step? Increase thiourea equivalents (1.5–2.0 eq) and use microwave-assisted synthesis (100°C, 30 minutes) .

- Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.